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molecular formula C11H17ClN2O2 B8456554 N-(3-Amino-4-methoxyphenethyl)acetamide hydrochloride CAS No. 212828-82-5

N-(3-Amino-4-methoxyphenethyl)acetamide hydrochloride

Cat. No. B8456554
M. Wt: 244.72 g/mol
InChI Key: HQLAZRQXMDXDFD-UHFFFAOYSA-N
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Patent
US07947761B2

Procedure details

N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide (7.4 g) in 150 mL of ethanol was hydrogenated in the presence of 3.5 mL of concentrated HCl and 0.4 g of 10% Pd/C at 30-40 psi for 3 hours in a Parr shaker. After this time, the catalyst was filtered off, and the solvent was removed by rotary evaporation to yield 7.1 g of N-[-2-(3-amino-4-methoxyphenyl)ethyl]acetamide hydrochloride as an off-white solid (94.0% yield). 1HNMR (DMSO-d6) spectrum was consistent with the desired product.
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13])=[CH:5][C:4]=1[N+:15]([O-])=O.[ClH:18]>C(O)C.[Pd]>[ClH:18].[NH2:15][C:4]1[CH:5]=[C:6]([CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:4.5|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)CCNC(C)=O)[N+](=O)[O-]
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
Cl.NC=1C=C(C=CC1OC)CCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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